molecular formula C19H20O3 B12119056 4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol

4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol

Cat. No.: B12119056
M. Wt: 296.4 g/mol
InChI Key: WNMSDVNIAXMQRI-UHFFFAOYSA-N
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Description

4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol is a complex organic compound characterized by its unique structure, which includes a pyran ring and a hydroxyphenyl group. This compound is of significant interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol typically involves multi-step organic reactions. One common method includes the condensation of a hydroxyphenyl ethyl compound with a pyran derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

Scientific Research Applications

4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with similar structural features but different functional groups.

    Meldrum’s acid: Another compound used in organic synthesis with comparable reactivity.

Uniqueness

4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol is unique due to its specific stereochemistry and the presence of both a pyran ring and a hydroxyphenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

4-[2-[6-(4-hydroxyphenyl)-3,6-dihydro-2H-pyran-2-yl]ethyl]phenol

InChI

InChI=1S/C19H20O3/c20-16-9-4-14(5-10-16)6-13-18-2-1-3-19(22-18)15-7-11-17(21)12-8-15/h1,3-5,7-12,18-21H,2,6,13H2

InChI Key

WNMSDVNIAXMQRI-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(OC1CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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